molecular formula C10H16Cl6O4 B11952178 2,2,2-Trichloro-1-[6-(2,2,2-trichloro-1-hydroxyethoxy)hexoxy]ethanol CAS No. 45242-94-2

2,2,2-Trichloro-1-[6-(2,2,2-trichloro-1-hydroxyethoxy)hexoxy]ethanol

Cat. No.: B11952178
CAS No.: 45242-94-2
M. Wt: 412.9 g/mol
InChI Key: ZQACRPYJMAADEF-UHFFFAOYSA-N
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Description

1,1’-(HEXAMETHYLENEDIOXY)BIS(2,2,2-TRICHLOROETHANOL): is a chemical compound with the molecular formula C10H16Cl6O4 and a molecular weight of 412.955 . This compound is known for its unique structure, which includes two trichloroethanol groups connected by a hexamethylene dioxy bridge. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(HEXAMETHYLENEDIOXY)BIS(2,2,2-TRICHLOROETHANOL) typically involves the reaction of hexamethylene glycol with trichloroacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to form the final product. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) are typically used.

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Solvents: Common solvents include dichloromethane or chloroform.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is also common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

1,1’-(HEXAMETHYLENEDIOXY)BIS(2,2,2-TRICHLOROETHANOL) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the trichloroethanol groups to less chlorinated alcohols.

    Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of less chlorinated alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1,1’-(HEXAMETHYLENEDIOXY)BIS(2,2,2-TRICHLOROETHANOL) is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(HEXAMETHYLENEDIOXY)BIS(2,2,2-TRICHLOROETHANOL) involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to active sites or altering protein conformation. This can lead to changes in metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroethanol: A simpler compound with similar trichloroethanol groups but without the hexamethylene dioxy bridge.

    1,1-Bis(3-chloro-4-methylanilino)-2,2,2-trichloroethane: Another compound with trichloroethane groups but different substituents.

Uniqueness

1,1’-(HEXAMETHYLENEDIOXY)BIS(2,2,2-TRICHLOROETHANOL) is unique due to its hexamethylene dioxy bridge, which imparts distinct chemical properties and reactivity compared to other trichloroethanol derivatives. This structural feature allows for specific interactions with molecular targets and makes it valuable in various research applications.

Properties

CAS No.

45242-94-2

Molecular Formula

C10H16Cl6O4

Molecular Weight

412.9 g/mol

IUPAC Name

2,2,2-trichloro-1-[6-(2,2,2-trichloro-1-hydroxyethoxy)hexoxy]ethanol

InChI

InChI=1S/C10H16Cl6O4/c11-9(12,13)7(17)19-5-3-1-2-4-6-20-8(18)10(14,15)16/h7-8,17-18H,1-6H2

InChI Key

ZQACRPYJMAADEF-UHFFFAOYSA-N

Canonical SMILES

C(CCCOC(C(Cl)(Cl)Cl)O)CCOC(C(Cl)(Cl)Cl)O

Origin of Product

United States

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